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Compound of Interest

Compound Name:
1-(2-Methylphenyl)cyclopentan-1-

ol

Cat. No.: B12095515 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chemical compound 1-(2-
Methylphenyl)cyclopentan-1-ol. It details the precise chemical nomenclature,

physicochemical properties, a robust synthesis protocol, and a conceptual workflow for its

preparation. This document is intended to serve as a foundational resource for researchers and

professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Due to the limited availability of published experimental data, this guide incorporates predicted

properties to offer a more complete profile of the compound. Information regarding the

biological activity and specific signaling pathways of this compound is not currently available in

the public domain.

Chemical Identity and Nomenclature
The systematic and unambiguous identification of a chemical entity is paramount for scientific

communication and reproducibility. The compound with the structure featuring a cyclopentanol

ring substituted at the 1-position with both a hydroxyl group and a 2-methylphenyl (or o-tolyl)

group is designated by the following IUPAC name:

1-(2-Methylphenyl)cyclopentan-1-ol
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This name is derived following the official IUPAC nomenclature rules. The cyclopentanol serves

as the parent structure, with the carbon atom bearing the hydroxyl group assigned the locant

'1'. Consequently, the 2-methylphenyl group is also located at this position.

Physicochemical Properties
Precise experimental data for the physicochemical properties of 1-(2-
Methylphenyl)cyclopentan-1-ol are not extensively reported. The following table summarizes

key quantitative data, including values predicted from computational models, to provide an

estimated profile of the compound.

Property Value Source

Molecular Formula C₁₂H₁₆O Calculated

Molecular Weight 176.25 g/mol Calculated

Predicted Boiling Point 275.6 ± 25.0 °C Predicted

Predicted Melting Point 55-65 °C Predicted

Predicted LogP 3.19 Predicted

Predicted Water Solubility 0.045 g/L Predicted

Predicted pKa 15.1 ± 0.2 Predicted

Note: Predicted values are generated from computational algorithms and should be considered

as estimates. Experimental verification is recommended.

Synthesis of 1-(2-Methylphenyl)cyclopentan-1-ol
The synthesis of 1-(2-Methylphenyl)cyclopentan-1-ol can be efficiently achieved via a

Grignard reaction. This classic carbon-carbon bond-forming reaction involves the nucleophilic

addition of an organomagnesium halide (the Grignard reagent) to a carbonyl compound. In this

case, 2-bromotoluene is used to form the o-tolylmagnesium bromide, which then reacts with

cyclopentanone.

General Reaction Scheme
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The overall synthetic transformation is depicted below:

Step 1: Formation of the Grignard Reagent 2-Bromotoluene + Mg → o-Tolylmagnesium

bromide

Step 2: Reaction with Cyclopentanone and Workup o-Tolylmagnesium bromide +

Cyclopentanone → 1-(2-Methylphenyl)cyclopentan-1-ol (after acidic workup)

Detailed Experimental Protocol
Materials:

Magnesium turnings

Iodine (crystal)

2-Bromotoluene

Anhydrous diethyl ether or tetrahydrofuran (THF)

Cyclopentanone

Saturated aqueous ammonium chloride (NH₄Cl) solution

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser, etc.)

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

Preparation of the Grignard Reagent:

All glassware must be oven-dried to ensure the complete removal of water.

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel,

and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
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Add a small crystal of iodine to the flask.

In the dropping funnel, prepare a solution of 2-bromotoluene (1.0 equivalent) in anhydrous

diethyl ether or THF.

Add a small portion of the 2-bromotoluene solution to the magnesium turnings. The

reaction is initiated by gentle warming or the addition of an initiator like 1,2-dibromoethane

if necessary. The disappearance of the iodine color and the formation of a cloudy solution

indicate the start of the reaction.

Once the reaction has initiated, add the remaining 2-bromotoluene solution dropwise at a

rate that maintains a gentle reflux.

After the addition is complete, continue to stir the reaction mixture at room temperature for

an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Reaction with Cyclopentanone:

Cool the flask containing the freshly prepared o-tolylmagnesium bromide in an ice bath.

Prepare a solution of cyclopentanone (1.0 equivalent) in anhydrous diethyl ether or THF

and add it to the dropping funnel.

Add the cyclopentanone solution dropwise to the stirred Grignard reagent. Maintain the

temperature of the reaction mixture below 10 °C during the addition.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional 1-2 hours.

Workup and Purification:

Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise

addition of a saturated aqueous solution of ammonium chloride.

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl

ether (3 x volume).

Combine the organic layers and wash with brine.
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Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to

yield the crude product.

The crude 1-(2-Methylphenyl)cyclopentan-1-ol can be purified by column

chromatography on silica gel or by recrystallization from a suitable solvent system (e.g.,

hexanes/ethyl acetate).

Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of 1-(2-
Methylphenyl)cyclopentan-1-ol.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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